molecular formula C19H31ClO B8639389 1-(Chloromethyl)-4-(dodecyloxy)benzene

1-(Chloromethyl)-4-(dodecyloxy)benzene

Cat. No.: B8639389
M. Wt: 310.9 g/mol
InChI Key: RALHILXHPCKMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-(dodecyloxy)benzene is an organic compound with the molecular formula C19H31ClO. It is a benzyl chloride derivative where the benzyl group is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-4-(dodecyloxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-dodecyloxybenzyl alcohol with thionyl chloride in dichloromethane. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of 4-dodecyloxybenzyl chloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products can range from benzyl ethers to benzyl amines.

    Oxidation: Major products include 4-dodecyloxybenzaldehyde and 4-dodecyloxybenzoic acid.

Scientific Research Applications

1-(Chloromethyl)-4-(dodecyloxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-dodecyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: A simpler analogue without the dodecyloxy group.

    4-Methoxybenzyl Chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.

    4-Ethoxybenzyl Chloride: Contains an ethoxy group in place of the dodecyloxy group.

Uniqueness

1-(Chloromethyl)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and applications in material science and organic synthesis .

Properties

Molecular Formula

C19H31ClO

Molecular Weight

310.9 g/mol

IUPAC Name

1-(chloromethyl)-4-dodecoxybenzene

InChI

InChI=1S/C19H31ClO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3

InChI Key

RALHILXHPCKMOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-dodecyloxybenzyl alcohol (Preparation 1, 2.92 g, 0.0010 M) in benzene (40 mL) is added dropwise to a stirred solution of thionyl chloride (3.0 mL, 4.97 g, 0.04 M) over a period of 20 minutes. The solution is stirred at room temperature for 0.5 hr and then is heated at reflux temperature for 3 hours (monitoring of the reaction by TLC may be deceptive since the product is hydrolyzed to starting alcohol when placed on a silica gel plate; the plate must be developed immediately after the sample is applied). Benzene and excess thionyl chloride are removed under reduced pressure. The crude product is used in Example 1 without further purification.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This one was synthesized following the same general procedure as that for the preparation of 4-dodecyloxybenzyl chloride; thionyl chloride (7.45 g, 63.1 mmol), 4-tetradecyloxybenzyl alcohol (18.4 g, 57.4 mmol), CH2Cl2 (150 mL). 16.28 g (84%) white solid which decomposes upon melting.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step Two
Name
4-tetradecyloxybenzyl alcohol
Quantity
18.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
white solid
Quantity
16.28 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.